molecular formula C16H15N3O3 B5264364 (4E)-4-phenyl-4-(pyridine-3-carbonylhydrazinylidene)butanoic acid

(4E)-4-phenyl-4-(pyridine-3-carbonylhydrazinylidene)butanoic acid

Cat. No.: B5264364
M. Wt: 297.31 g/mol
InChI Key: ZSSUMXZVYKBDAP-NBVRZTHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4E)-4-phenyl-4-(pyridine-3-carbonylhydrazinylidene)butanoic acid is a complex organic compound that features both a phenyl group and a pyridine ring. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-phenyl-4-(pyridine-3-carbonylhydrazinylidene)butanoic acid typically involves the condensation of a pyridine-3-carboxylic acid derivative with a hydrazine derivative, followed by the addition of a phenyl group. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity. Common methods include:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, which are essential for commercial applications.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-phenyl-4-(pyridine-3-carbonylhydrazinylidene)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quaternary ammonium cations, while reduction can produce the corresponding alcohols.

Scientific Research Applications

(4E)-4-phenyl-4-(pyridine-3-carbonylhydrazinylidene)butanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (4E)-4-phenyl-4-(pyridine-3-carbonylhydrazinylidene)butanoic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (4E)-4-phenyl-4-(pyridine-3-carbonylhydrazinylidene)butanoic acid apart is its unique combination of a phenyl group and a pyridine ring, which allows it to participate in a broader range of chemical reactions and exhibit diverse biological activities.

Properties

IUPAC Name

(4E)-4-phenyl-4-(pyridine-3-carbonylhydrazinylidene)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c20-15(21)9-8-14(12-5-2-1-3-6-12)18-19-16(22)13-7-4-10-17-11-13/h1-7,10-11H,8-9H2,(H,19,22)(H,20,21)/b18-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSSUMXZVYKBDAP-NBVRZTHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NNC(=O)C2=CN=CC=C2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=N/NC(=O)C2=CN=CC=C2)/CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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